Cas no 582-80-9 (p-(Benzoylamino)benzoic Acid)
p-(Benzoylamino)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-Benzamidobenzoic acid
- p-(Benzoylamino)benzoic Acid
- 4-(benzoylamino)benzoic acid
- 4-(phenylcarbonylamino)benzoic acid
- 4-aminobenzoic acid benzoate
- 4-Benzamino-benzoesaeure
- 4-Benzoylamino-benzoesaeure
- Benzoic Acid deriv. 14
- Benzoic acid, 4-(benzoylamino)-
- 4-benzoylaminobenzoic acid
- p-benzamidobenzoic acid
- 4-Benzoylamino-benzoic acid
- Oprea1_712592
- 4-(benzoylamino)-benzoic acid
- BDBM4701
- UZKKMWJMAJGMPF-UHFFFAOYSA-N
- KUC112602N
- KUC112830N
- NSC74676
- SBB043395
- KM0183
- SCHEMBL3659600
- DTXSID10291285
- MFCD00451153
- J-513640
- NSC 74676
- DS-16572
- 582-80-9
- AKOS000104543
- CS-0036051
- Z56177177
- NSC-74676
- CHEMBL71186
- 4-[(phenylcarbonyl)amino]benzoic acid
- EN300-28937
- SY104721
- KSC-315-086-A01
- STK500697
- 4-(phenylcarbonylamino) benzoic acid
- SR-01000391094-1
- SR-01000391094
- ALBB-010047
- KSC-334-001-
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- MDL: MFCD00451153
- Inchi: 1S/C14H11NO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9H,(H,15,16)(H,17,18)
- InChI Key: UZKKMWJMAJGMPF-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(NC(C2C=CC=CC=2)=O)=CC=1)=O
Computed Properties
- Exact Mass: 241.07400
- Monoisotopic Mass: 241.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 66.4
Experimental Properties
- PSA: 66.40000
- LogP: 2.71010
p-(Benzoylamino)benzoic Acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
p-(Benzoylamino)benzoic Acid Pricemore >>
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RK185-200mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RK185-50mg |
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56.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RK185-5g |
p-(Benzoylamino)benzoic Acid |
582-80-9 | 95+% | 5g |
1207.0CNY | 2021-08-05 | |
| TRC | B209540-2.5g |
p-(Benzoylamino)benzoic Acid |
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$ 165.00 | 2022-06-07 |
p-(Benzoylamino)benzoic Acid Suppliers
p-(Benzoylamino)benzoic Acid Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on p-(Benzoylamino)benzoic Acid
Recent Advances in the Study of p-(Benzoylamino)benzoic Acid (CAS: 582-80-9) in Chemical Biology and Pharmaceutical Research
p-(Benzoylamino)benzoic Acid (CAS: 582-80-9) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its benzoylamino and benzoic acid functional groups, has been explored for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and evaluating its efficacy in various therapeutic contexts.
One of the key areas of research involving p-(Benzoylamino)benzoic Acid is its role as a scaffold for drug development. Its structural features make it a promising candidate for the design of novel small-molecule inhibitors targeting specific enzymes or signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of p-(Benzoylamino)benzoic Acid exhibited potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases. The study highlighted the compound's potential as a lead structure for developing new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, p-(Benzoylamino)benzoic Acid has been investigated for its antimicrobial effects. A recent study in the European Journal of Medicinal Chemistry reported that certain analogs of this compound displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways. These findings suggest that p-(Benzoylamino)benzoic Acid could serve as a valuable template for designing next-generation antibiotics.
Another promising avenue of research involves the anticancer potential of p-(Benzoylamino)benzoic Acid. A 2022 study in Bioorganic & Medicinal Chemistry Letters explored the compound's ability to induce apoptosis in cancer cells by modulating key apoptotic markers. The study found that p-(Benzoylamino)benzoic Acid derivatives selectively targeted cancer cells while sparing normal cells, indicating a favorable therapeutic window. Further mechanistic studies revealed that these compounds acted through the inhibition of the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer progression.
The synthesis and optimization of p-(Benzoylamino)benzoic Acid derivatives have also been a focus of recent research. Advances in synthetic methodologies, such as microwave-assisted synthesis and green chemistry approaches, have enabled the efficient production of structurally diverse analogs. These innovations have facilitated structure-activity relationship (SAR) studies, which are essential for identifying the most promising candidates for further development. For example, a 2023 study in Tetrahedron Letters described a novel one-pot synthesis of p-(Benzoylamino)benzoic Acid derivatives with improved yields and reduced environmental impact.
Despite these advancements, challenges remain in the clinical translation of p-(Benzoylamino)benzoic Acid-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical and clinical studies. However, the growing body of evidence supporting its therapeutic potential underscores the importance of continued research in this area.
In conclusion, p-(Benzoylamino)benzoic Acid (CAS: 582-80-9) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with advances in synthetic chemistry, make it a valuable tool for drug discovery and development. Future studies should focus on further elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and exploring its potential in combination therapies. As research progresses, p-(Benzoylamino)benzoic Acid may emerge as a key player in the development of novel therapeutics for a range of diseases.
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